molecular formula C8H10BrNO2S B3293978 N-[(3-bromophenyl)methyl]methanesulfonamide CAS No. 885681-65-2

N-[(3-bromophenyl)methyl]methanesulfonamide

Cat. No.: B3293978
CAS No.: 885681-65-2
M. Wt: 264.14 g/mol
InChI Key: WWJKDFBCAXJDCX-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methyl]methanesulfonamide (CAS 885681-65-2) is a high-purity chemical compound supplied for laboratory research purposes. This brominated sulfonamide has a molecular formula of C 8 H 10 BrNO 2 S and a molecular weight of 264.14 g/mol . Its structure features a methanesulfonamide group linked to a 3-bromobenzyl moiety. As a biochemical reagent, compounds in this class are typically utilized as key intermediates or building blocks in the synthesis of more complex molecules for life science research . Researchers value this compound for its potential in constructing molecular libraries and exploring structure-activity relationships. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the sulfonamide group can contribute to biological activity and influence the pharmacokinetic properties of target molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromophenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJKDFBCAXJDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260979
Record name N-[(3-Bromophenyl)methyl]methanesulfonamide
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Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885681-65-2
Record name N-[(3-Bromophenyl)methyl]methanesulfonamide
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Record name N-[(3-Bromophenyl)methyl]methanesulfonamide
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Record name N-[(3-bromophenyl)methyl]methanesulfonamide
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Advanced Synthetic Methodologies for N 3 Bromophenyl Methyl Methanesulfonamide

Chemo- and Regioselective Synthesis Approaches for Sulfonamide Formation

Traditional methods for constructing the sulfonamide linkage remain highly relevant due to their reliability and scalability. These approaches typically involve the formation of a nitrogen-sulfur bond through the reaction of amine and sulfonyl precursors.

The most direct and widely practiced method for synthesizing N-[(3-bromophenyl)methyl]methanesulfonamide is the nucleophilic substitution reaction between (3-bromophenyl)methanamine and methanesulfonyl chloride. This reaction, often referred to as sulfonylation, involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. The choice of base and solvent is crucial for optimizing the yield and purity of the product. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as potassium carbonate. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are frequently employed. sci-hub.se The sulfonamide moiety is known to be a stable functional group, capable of withstanding a variety of reaction conditions, which contributes to the robustness of this synthetic approach. acs.org

Table 1: Representative Conditions for Nucleophilic Sulfonylation

Amine Precursor Sulfonyl Precursor Base Solvent Temperature Typical Yield
(3-bromophenyl)methanamine Methanesulfonyl chloride Triethylamine Dichloromethane 0 °C to RT High
(3-bromophenyl)methanamine Methanesulfonyl chloride Pyridine Tetrahydrofuran 0 °C to RT High

This table presents generalized conditions based on standard sulfonamide synthesis protocols.

An alternative disconnection strategy involves forming the C-N bond via N-alkylation of a primary sulfonamide. In this approach, methanesulfonamide (B31651) is used as the nucleophile, which is deprotonated by a base to form a sulfonamidate anion. This anion then reacts with an electrophilic benzyl (B1604629) species, such as 3-bromobenzyl bromide, in a nucleophilic substitution reaction.

This method is advantageous when the amine precursor is less stable or accessible than the corresponding alkyl halide. A variety of bases can be employed, from common inorganic bases like potassium carbonate and cesium carbonate to strong bases like sodium hydride, depending on the reactivity of the alkylating agent and the acidity of the sulfonamide. nih.gov Recent advancements have focused on developing milder and more efficient N-alkylation protocols, including the use of alcohols as alkylating agents through "borrowing hydrogen" methodologies catalyzed by transition metals. organic-chemistry.orgacs.org

Table 2: Comparison of N-Alkylation Strategies for Sulfonamide Synthesis

Sulfonamide Alkylating Agent Base Solvent Method
Methanesulfonamide 3-bromobenzyl bromide K₂CO₃ / Cs₂CO₃ DMF / Acetonitrile (B52724) Classical Sₙ2
Methanesulfonamide 3-bromobenzyl alcohol Mn(I) PNP pincer catalyst Toluene Borrowing Hydrogen acs.org

This table illustrates different conceptual approaches for the N-alkylation step.

Catalytic Routes for this compound Formation

To overcome the limitations of classical methods, such as the use of stoichiometric reagents and sometimes harsh conditions, catalytic routes have been developed. These modern techniques offer improved efficiency, milder reaction conditions, and broader substrate scope. mdpi.comdntb.gov.uanih.gov

Palladium catalysis has revolutionized the formation of C-N and C-S bonds. acs.org While the Buchwald-Hartwig amination is a powerful tool for N-arylation, its direct application to form the N-benzyl bond of the target molecule is less common. youtube.com However, palladium catalysts are instrumental in preparing key precursors. For example, a palladium-catalyzed method can be used for the chlorosulfonylation of arylboronic acids to generate sulfonyl chlorides, which are then reacted with amines. nih.gov

Another sophisticated palladium-catalyzed approach involves the coupling of aryl halides, a sulfur dioxide surrogate (like DABSO), and an amine in a one-pot process. organic-chemistry.orgacs.org This allows for the convergent synthesis of sulfonamides from readily available starting materials. A palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines has also been reported, where the resulting sulfinamide can be oxidized to the corresponding sulfonamide. nih.govacs.org These methods offer significant functional group tolerance under mild conditions. nih.gov

Table 3: Palladium-Catalyzed Methodologies Relevant to Sulfonamide Synthesis

Reaction Type Key Reagents Catalyst/Ligand System Key Feature Ref.
Chlorosulfonylation Arylboronic acid, SO₂Cl₂ Pd(OAc)₂ / XPhos Forms sulfonyl chloride precursor nih.gov
Aminosulfonylation Aryl iodide, DABSO, Amine Pd(dba)₂ / Xantphos One-pot three-component coupling organic-chemistry.org

Copper-catalyzed reactions, particularly the Ullmann condensation and Chan-Evans-Lam cross-coupling, are powerful alternatives to palladium-based systems for forming N-aryl bonds. organic-chemistry.orgnih.gov These methods can be adapted for the synthesis of N-aryl sulfonamides by coupling a sulfonamide with an aryl halide or an arylboronic acid. rsc.org While the target molecule is an N-benzyl sulfonamide, the principles of copper-catalyzed C-N bond formation are relevant. Copper catalysts are often cheaper than palladium and can be effective for coupling sulfonamides with (hetero)aryl chlorides and bromides under various conditions. nih.govconsensus.app Recent developments have focused on using ligand-free systems in environmentally benign solvents like water, which enhances the practical applicability of these methods. organic-chemistry.org

Table 4: Copper-Catalyzed N-Arylation Systems for Sulfonamide Synthesis

Aryl Source Sulfonamide Catalyst Ligand Base Solvent Ref.
Arylboronic Acid Primary/Secondary Cu(OAc)₂·H₂O Ligand-Free K₂CO₃ Water organic-chemistry.org
Aryl Bromide Primary/Secondary Copper Salt Oxalamide K₃PO₄ Dioxane nih.gov

Organocatalysis has emerged as a vibrant field in synthetic chemistry, offering metal-free alternatives for various transformations. In the context of sulfonamide synthesis, organocatalytic methods are being explored to promote C-N bond formation under mild conditions. For instance, the ring-opening of N-sulfonyl aziridines with various nucleophiles can be achieved using organocatalysts to produce functionalized sulfonamides. acs.org While not a direct route to this compound, this demonstrates the potential of organocatalysis in this area.

More directly, enantioselective modifications of existing sulfonamides have been achieved using N-heterocyclic carbene (NHC) catalysis. rsc.org The development of organocatalytic N-alkylation of sulfonamides remains an active area of research, promising greener and more sustainable synthetic routes in the future.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the use of benign solvents, energy-efficient reaction protocols, and electrochemical methods.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. In the context of this compound synthesis, which typically involves the N-alkylation of methanesulfonamide with 3-bromobenzyl halide, green chemistry approaches advocate for solvent-free or "dry media" conditions.

One such approach involves the use of solid-supported reagents, where the reactants are adsorbed onto a solid support like alumina (B75360) or silica. This technique can enhance reaction rates and simplify product purification, often requiring only filtration and evaporation of the eluting solvent. For the synthesis of sulfonamides, solvent-free methods have been developed that utilize microwave irradiation in conjunction with a solid support, leading to rapid and efficient reactions with minimal waste generation. While specific studies on this compound are not extensively documented, the general methodology for N-alkylation of amides under solvent-free phase-transfer catalysis (PTC) conditions is highly applicable.

Another green strategy is the use of environmentally benign solvents such as water, ethanol, or deep eutectic solvents (DES). researchgate.net For sulfonamide synthesis, methods using water as a solvent have been reported to be effective, offering a safe and inexpensive alternative to traditional organic solvents. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thieme-connect.de The application of microwave irradiation to the synthesis of this compound can significantly enhance the rate of the N-alkylation step.

The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating. For the N-alkylation of sulfonamides, microwave-assisted protocols often employ a base such as potassium carbonate or cesium carbonate and a small amount of a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) to facilitate the reaction. nih.govnih.gov These conditions have been shown to be effective for the N-alkylation of a variety of amides and related compounds, suggesting their applicability to the synthesis of the target molecule. nih.govmdpi.com The use of microwave irradiation in solvent-free conditions further enhances the green credentials of the synthesis. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin (A Model Substrate)

Alkylating Agent Conventional Heating (Time, h) Microwave Irradiation (Time, min) Yield (%) (Conventional) Yield (%) (Microwave)
Ethyl bromoacetate 24 5 75 90
Benzyl bromide 18 3 80 95
Propyl iodide 36 10 65 85

This table is a representative example based on the N-alkylation of isatin, a heterocyclic amide, and illustrates the general advantages of microwave-assisted synthesis. Similar rate enhancements and yield improvements can be anticipated for the synthesis of this compound.

Electrosynthesis, or organic electrochemistry, represents a green and sustainable approach to chemical synthesis that uses electricity to drive chemical reactions. This method often avoids the need for stoichiometric chemical oxidants or reductants, thereby reducing waste generation. The electrochemical synthesis of sulfonamides has been explored through various pathways.

One approach involves the electrochemical oxidative coupling of amines and thiols. While not directly applicable to the synthesis of this compound from methanesulfonamide and 3-bromobenzylamine, this methodology highlights the potential of electrosynthesis in forming S-N bonds.

More relevant to the target molecule is the electrochemical generation of sulfonyl radicals from sulfinic acids, which can then react with amines to form sulfonamides. This method offers a mild and efficient alternative to traditional methods that often use harsh reagents. The electrosynthesis of sulfonamides can be carried out under metal-free and chemical oxidant-free conditions, further enhancing its green profile.

Total Synthesis Strategies Utilizing this compound Precursors or as a Key Intermediate

While specific examples of the total synthesis of complex, named bioactive molecules where this compound serves as a key intermediate are not prominently featured in the literature, its structural motifs suggest its potential utility as a versatile building block. The presence of a bromophenyl group and a methanesulfonamide moiety allows for a variety of subsequent chemical transformations.

The bromine atom on the phenyl ring is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

Suzuki-Miyaura Cross-Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents.

Heck Reaction: Coupling with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Coupling with amines to form substituted anilines.

Cyanation Reactions: Introduction of a nitrile group, which can be further elaborated.

The methanesulfonamide group can also participate in various chemical transformations or serve to modulate the physicochemical properties of a larger molecule, such as its solubility, lipophilicity, and metabolic stability. Sulfonamides are known to be important pharmacophores in a wide range of therapeutic agents.

Therefore, this compound could be envisioned as a key intermediate in the synthesis of novel pharmaceutical candidates or functional materials. For instance, it could be a precursor in the synthesis of kinase inhibitors, where the bromophenyl group serves as an anchor for building more complex molecular architectures through cross-coupling reactions.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is critical for maximizing the yield and selectivity of the synthesis of this compound. The primary synthetic route involves the N-alkylation of methanesulfonamide with a 3-bromobenzyl halide. Key parameters to optimize include the choice of base, solvent, temperature, and reaction time.

Base: The choice of base is crucial for the deprotonation of the weakly acidic methanesulfonamide. A variety of inorganic and organic bases can be employed. Stronger bases like sodium hydride (NaH) are often effective but require anhydrous conditions. Weaker inorganic bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are often used in polar aprotic solvents and are generally milder. Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective. The optimal base will depend on the specific solvent and reaction temperature.

Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for N-alkylation reactions as they can effectively solvate the cations of the base and promote the nucleophilicity of the sulfonamide anion.

Temperature: The reaction temperature can significantly impact the reaction rate. While higher temperatures generally lead to faster reactions, they can also promote side reactions and decomposition. For many N-alkylation reactions, temperatures ranging from room temperature to moderate heating (e.g., 50-80 °C) are often optimal.

Table 2: Optimization of Reaction Parameters for a Model N-Alkylation Reaction

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 K2CO3 (1.5) Acetone Reflux 24 65
2 Cs2CO3 (1.5) MeCN 60 12 80
3 NaH (1.2) THF rt 6 92
4 DBU (1.5) MeCN rt 8 88
5 NaH (1.2) DMF 0 to rt 4 95

This table presents representative data for the optimization of an N-alkylation reaction similar to the synthesis of this compound. The optimal conditions for the specific target molecule would require experimental verification.

Mechanistic Investigations of N 3 Bromophenyl Methyl Methanesulfonamide Reactivity

Detailed Reaction Mechanisms of the Sulfonamide Moiety

The sulfonamide group (R-SO₂NH-R') is a key feature of N-[(3-bromophenyl)methyl]methanesulfonamide, and its reactivity is central to the molecule's chemical profile. The presence of the electron-withdrawing sulfonyl group significantly influences the acidity of the N-H bond and the electrophilicity of the sulfur atom.

Proton Transfer and Acid-Base Equilibria

The hydrogen atom attached to the nitrogen in the sulfonamide linkage is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity is a critical factor in the molecule's reactivity, as deprotonation generates a resonance-stabilized anion. The equilibrium of this proton transfer can be represented as follows:

CH₃SO₂NHCH₂(C₆H₄Br) ⇌ [CH₃SO₂NCH₂(C₆H₄Br)]⁻ + H⁺

The basicity of the sulfonamide is centered on the oxygen and nitrogen atoms, although the nitrogen's lone pair is significantly delocalized by the sulfonyl group, rendering it weakly basic. acs.org Protonation, if it occurs, would likely be at one of the oxygen atoms.

Nucleophilic Attack Pathways

The sulfur atom of the sulfonamide group is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to substitution reactions at the sulfur center. The mechanism of nucleophilic substitution at a sulfonyl sulfur can proceed through different pathways, primarily a concerted Sₙ2-type mechanism or a stepwise addition-elimination mechanism. nih.gov

In a concerted mechanism, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, with the simultaneous departure of the leaving group. nih.gov

Alternatively, the reaction can proceed via a stepwise addition-elimination pathway, involving the formation of a pentacoordinate sulfurane intermediate. nih.govresearchgate.net This intermediate would then eliminate the leaving group to form the final product. The favorability of one pathway over the other depends on the nature of the nucleophile, the leaving group, and the substituents on the sulfur atom. For arenesulfonyl chlorides, for instance, the mechanism can vary from a concerted Sₙ2 process to an addition-elimination mechanism depending on the conditions and substituents. nih.gov

In the case of this compound, a nucleophile could potentially attack the sulfur atom, leading to the displacement of either the methoxy (B1213986) anion (if the C-S bond cleaves) or the 3-bromobenzylamide anion. The specific pathway and products would be highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Role of the Bromine Substituent in Directed Transformations

The bromine atom at the meta-position of the phenyl ring plays a significant role in modulating the reactivity of this compound through both non-covalent interactions and electronic/steric effects.

Halogen Bonding Interactions and their Influence on Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a σ-hole) and interacts with a nucleophilic species. mdpi.com The presence of electron-withdrawing groups can enhance the positive character of the σ-hole on the halogen atom, making it a better halogen bond donor. The methanesulfonamide (B31651) group, through its inductive electron-withdrawing effect transmitted through the benzyl (B1604629) and phenyl moieties, can polarize the C-Br bond, potentially enabling the bromine atom to participate in halogen bonding.

Such interactions can influence the molecule's conformation and its interactions with other reagents or catalysts, thereby directing the outcome of chemical transformations. For example, halogen bonding has been leveraged to promote direct cross-coupling reactions under mild conditions. rsc.org In the context of this compound, the bromine atom could potentially interact with a Lewis basic site on a reactant or catalyst, orienting the molecule for a specific reaction.

Steric and Electronic Effects of the 3-Bromo Group

The 3-bromo substituent exerts both steric and electronic effects that influence the reactivity of the aromatic ring and the benzylic position.

Electronic Effects: The electronic influence of a substituent on an aromatic ring can be quantified by Hammett substituent constants (σ). pharmacy180.comwikipedia.org For a bromo substituent at the meta position, the Hammett constant (σ_m) is approximately +0.39. bluffton.edustenutz.eu The positive value indicates that the 3-bromo group is electron-withdrawing, primarily through its inductive effect. This deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the positions ortho and para to the bromine (positions 2, 4, and 6) and meta to the methanesulfonamidomethyl group. Conversely, for nucleophilic aromatic substitution, this electron-withdrawing effect would activate the ring, although a strong activating group is typically required for such reactions to proceed. youtube.com

Steric Effects: The steric hindrance from the 3-bromo group is generally considered to be modest. In electrophilic aromatic substitution, it can influence the regioselectivity by disfavoring attack at the adjacent ortho positions (positions 2 and 4) to some extent compared to the more distant para position (position 6). The Taft steric parameter (E_s) is a quantitative measure of steric effects, though it is more commonly applied to ortho substituents. rsc.orgnih.gov For a meta substituent, the steric effect on a remote reaction center is generally minimal.

Kinetic and Thermodynamic Parameters of this compound Reactions

The rates and equilibria of reactions involving this compound are described by their kinetic and thermodynamic parameters, respectively. While specific experimental values for this compound are not extensively documented, general principles and data from related compounds can provide insights.

Kinetic Parameters: The rate of a chemical reaction is governed by the activation energy (Ea), which is related to the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). For reactions involving this compound, such as nucleophilic substitution at the sulfur atom or reactions at the benzyl position, the 3-bromo substituent will influence these parameters. Its electron-withdrawing nature can affect the stability of transition states. For instance, in a reaction where a negative charge develops in the transition state on the aromatic ring, the electron-withdrawing bromine would be stabilizing, thus lowering the activation energy and increasing the reaction rate.

Below is a table summarizing the expected influence of the 3-bromo substituent on the reactivity of the molecule, based on established chemical principles.

FeatureInfluence of 3-Bromo Substituent
Sulfonamide N-H Acidity Slightly increased due to electron-withdrawing inductive effect.
Electrophilicity of Sulfur Minimally affected as the electronic effect is transmitted over several bonds.
Aromatic Ring Reactivity (Electrophilic Substitution) Deactivated; directs incoming electrophiles to positions 2, 4, and 6.
Halogen Bonding Potential Enhanced σ-hole on bromine, making it a potential halogen bond donor.
Reaction Kinetics Can stabilize negatively charged transition states, potentially increasing reaction rates.

Transition State Analysis and Reaction Pathway Mapping

Detailed computational and experimental studies on the transition state analysis and reaction pathway mapping specifically for this compound are not extensively reported in publicly available literature. However, understanding the reactivity of this molecule can be inferred from the general principles of related compounds. The primary reactive sites include the benzylic C-N bond, the N-S bond, and the C-Br bond on the aromatic ring.

Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface for reactions involving this compound. For a hypothetical nucleophilic substitution at the benzylic carbon, transition state analysis would likely reveal the geometry and energy barrier associated with the departure of the methanesulfonamide leaving group. The presence of the bromine atom at the meta position can influence the electronic properties of the benzene (B151609) ring, which in turn affects the stability of potential intermediates and transition states.

Hypothetical Reaction Coordinate for Nucleophilic Substitution

Reaction CoordinateIntermediate/Transition StateRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsThis compound + Nucleophile0-
Transition State 1[Nu---CH₂(C₆H₄Br)---NHSO₂CH₃]‡ΔG‡Elongated C-N bond, forming C-Nu bond
Product Complex[Nu-CH₂(C₆H₄Br)] + [NHSO₂CH₃]⁻ΔG_rxnFormed C-Nu bond, broken C-N bond

This table represents a hypothetical energy profile and would require specific computational data for accurate values.

Radical Mechanisms involving this compound

While specific studies detailing radical mechanisms for this compound are scarce, its structure suggests potential involvement in radical reactions. The benzylic C-H bond is susceptible to hydrogen atom abstraction by radical initiators, which would form a stabilized benzylic radical. Additionally, the C-Br bond can undergo homolytic cleavage under photolytic or radical-induced conditions to generate an aryl radical.

A common radical reaction is dehalogenation, often mediated by a reagent like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The mechanism would proceed via a radical chain reaction.

Proposed Radical Dehalogenation Mechanism

StepDescriptionReactantsProductsRadical Species
InitiationThermal decomposition of AIBN to form initiating radicals.AIBN2 R• + N₂R•
Propagation 1Initiating radical abstracts a hydrogen from Bu₃SnH.R• + Bu₃SnHR-H + Bu₃Sn•Bu₃Sn•
Propagation 2Tributyltin radical abstracts the bromine atom.This compound + Bu₃Sn•N-[(3-phenyl)methyl]methanesulfonamide radical + Bu₃SnBrAryl radical
Propagation 3The aryl radical abstracts a hydrogen from Bu₃SnH.N-[(3-phenyl)methyl]methanesulfonamide radical + Bu₃SnHN-(phenylmethyl)methanesulfonamide + Bu₃Sn•Bu₃Sn•
TerminationCombination of any two radical species.Bu₃Sn• + Bu₃Sn•Bu₃Sn-SnBu₃-

The stability of the intermediate radicals plays a crucial role in the feasibility of these reactions. The benzylic radical is resonance-stabilized by the phenyl ring, making its formation relatively favorable. The aryl radical, once formed, would readily participate in subsequent propagation steps to complete the chain reaction. libretexts.org

Chemical Transformations and Functional Group Interconversions of N 3 Bromophenyl Methyl Methanesulfonamide

Cross-Coupling Reactions Involving the Bromoaryl Moiety

The carbon-bromine bond in N-[(3-bromophenyl)methyl]methanesulfonamide is a key functional group for synthetic diversification, serving as an electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. masterorganicchemistry.com For this compound, this reaction enables the synthesis of biaryl structures, which are prevalent in pharmaceuticals and materials science. ias.ac.in The reaction typically proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl bromide to the palladium center, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. masterorganicchemistry.comias.ac.in

While specific studies on this compound are not prevalent in the literature, the reaction conditions can be extrapolated from similar aryl bromides. youtube.com A typical catalytic system involves a palladium source like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand to stabilize the palladium catalyst, and an inorganic base such as potassium carbonate or potassium phosphate in a solvent mixture, often containing water (e.g., toluene/ethanol/water). youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Product
1Phenylboronic acidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂O100N-[[1,1'-biphenyl]-3-ylmethyl]methanesulfonamide
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)-Na₂CO₃DME/H₂O85N-[(4'-methoxy-[1,1'-biphenyl]-3-yl)methyl]methanesulfonamide
3Pyridine-3-boronic acidPdCl₂(dppf) (3%)-Cs₂CO₃1,4-Dioxane110N-[(3-(pyridin-3-yl)phenyl)methyl]methanesulfonamide

This table presents hypothetical examples based on established methodologies for Suzuki-Miyaura reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides. achmem.comulethbridge.ca This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance. achmem.com Applying this methodology to this compound allows for the introduction of a wide variety of nitrogen-based functional groups, including primary and secondary amines, anilines, and heterocycles.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. achmem.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos often providing high yields and catalytic turnover. uni.luorganicchemistrytutor.com A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically required to facilitate the deprotonation of the amine and formation of the key palladium-amido intermediate. uni.lu

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Product
1MorpholinePd₂(dba)₃ (1%)XPhos (2%)NaOtBuToluene100N-{[3-(morpholin-4-yl)phenyl]methyl}methanesulfonamide
2AnilinePd(OAc)₂ (2%)BrettPhos (4%)K₂CO₃t-Amyl alcohol110N-{[3-(phenylamino)phenyl]methyl}methanesulfonamide
3Benzylamine[Pd(allyl)Cl]₂ (1.5%)t-BuXPhos (3%)LHMDSTHF80N-{[3-(benzylamino)phenyl]methyl}methanesulfonamide

This table presents hypothetical examples based on established methodologies for Buchwald-Hartwig aminations.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding an arylalkyne. google.com This reaction is of significant importance for the synthesis of conjugated systems used in materials science and as intermediates in the preparation of complex natural products and pharmaceuticals. google.comchemistrysteps.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, such as copper(I) iodide, and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. oakwoodchemical.com

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper-acetylide species, which is formed in the copper cycle. Reductive elimination then yields the final product. chemistrysteps.com Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling). ucalgary.ca

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Product
1PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (3%)Et₃NTHF65N-{[3-(phenylethynyl)phenyl]methyl}methanesulfonamide
2TrimethylsilylacetylenePd(OAc)₂ (2.5%)CuI (5%)DIPAToluene80N-{[3-((trimethylsilyl)ethynyl)phenyl]methyl}methanesulfonamide
3Propargyl alcoholPd(PPh₃)₄ (3%)CuI (4%)Et₃NDMF70N-{[3-(3-hydroxyprop-1-yn-1-yl)phenyl]methyl}methanesulfonamide

This table presents hypothetical examples based on established methodologies for Sonogashira couplings.

Beyond the three major reactions discussed, the bromoaryl moiety of this compound can participate in other important cross-coupling reactions.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. khanacademy.orglibretexts.org The reaction with an alkene like styrene or an acrylate ester would yield a stilbene or cinnamate derivative, respectively. The reaction typically favors the formation of the trans-isomer due to steric considerations in the migratory insertion step. libretexts.org

Stille Coupling : This involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by palladium. While effective, the toxicity and stoichiometric tin byproducts have made it less favorable compared to the Suzuki-Miyaura reaction.

Hiyama Coupling : This reaction uses organosilicon compounds as the nucleophilic partner, activated by a fluoride source like TBAF. It offers a less toxic alternative to Stille coupling.

Kumada Coupling : This involves the reaction of the aryl bromide with a Grignard reagent (organomagnesium halide), typically catalyzed by nickel or palladium complexes. This method is effective for forming alkyl-aryl or aryl-aryl bonds but has limited functional group tolerance due to the high reactivity of the Grignard reagent.

Nucleophilic Substitutions on the Benzylic Carbon and Bromine

The benzylic carbon in this compound is activated toward nucleophilic substitution. This enhanced reactivity is due to the ability of the adjacent phenyl ring to stabilize the transition states of both Sₙ1 and Sₙ2 pathways. khanacademy.orgwikipedia.org

In an Sₙ1 reaction , the departure of the leaving group (methanesulfonamide, which is a good leaving group) would form a resonance-stabilized benzylic carbocation. khanacademy.org This intermediate can then be attacked by a weak nucleophile. In an Sₙ2 reaction , a strong nucleophile attacks the primary benzylic carbon, proceeding through a backside attack. wikipedia.org Benzylic halides and related substrates are known to react readily via both mechanisms, with the specific pathway depending on the nucleophile, solvent, and leaving group ability. wikipedia.org For instance, reaction with sodium cyanide would likely proceed via an Sₙ2 mechanism to yield the corresponding nitrile, while solvolysis in a protic solvent like ethanol could proceed via an Sₙ1 pathway.

Direct nucleophilic substitution of the bromine on the aromatic ring is generally not feasible under standard Sₙ1 or Sₙ2 conditions. Such a transformation would require a nucleophilic aromatic substitution (SₙAr) mechanism, which necessitates the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, a condition not met in this molecule.

Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. The regioselectivity of the incoming electrophile is determined by the directing effects of the two existing substituents: the bromine atom and the methanesulfonamidomethyl [-CH₂NHSO₂CH₃] group.

Bromo Group : Halogens are deactivating yet ortho, para-directing. The deactivation arises from the strong electron-withdrawing inductive effect (-I), while the ortho, para-directing influence comes from the ability of the halogen's lone pairs to donate electron density through resonance (+M effect), stabilizing the arenium ion intermediates for ortho and para attack. ulethbridge.ca

When both groups are present on the ring, their directing effects must be considered together. The bromine at C3 directs incoming electrophiles to positions C2, C4, and C6. The methanesulfonamidomethyl group at C1 directs to position C5.

Position 2 (ortho to -CH₂NHSO₂CH₃, ortho to -Br) : Activated by Br resonance, but sterically hindered.

Position 4 (para to -CH₂NHSO₂CH₃, ortho to -Br) : Activated by Br resonance.

Position 5 (meta to -CH₂NHSO₂CH₃, meta to -Br) : Directed by the deactivating methanesulfonamidomethyl group.

Position 6 (ortho to -CH₂NHSO₂CH₃, para to -Br) : Activated by Br resonance, but also sterically hindered.

The most likely positions for electrophilic attack would be C4 and C6, which are activated by the para- and ortho-directing bromine atom. Between these, the C4 position is less sterically hindered than the C6 position (which is between the two existing substituents), making it a probable major product in reactions like nitration or further bromination.

Reductions and Oxidations of this compound

Currently, there is a lack of specific studies detailing the reduction or oxidation reactions of this compound. General chemical principles suggest that the aromatic bromine atom could be susceptible to reductive dehalogenation under certain catalytic conditions, and the benzyl (B1604629) C-H bonds could potentially undergo oxidation. However, without specific experimental data, any discussion remains speculative.

Derivatization of the Sulfonamide Nitrogen and Benzyl Group

The derivatization of the sulfonamide nitrogen in this compound, for instance, through alkylation or acylation, is a chemically feasible transformation. Similarly, the benzyl group offers potential sites for electrophilic aromatic substitution, although the presence of the bromine atom and the methanesulfonamidomethyl group would influence the regioselectivity of such reactions. Despite these possibilities, specific examples and detailed research findings concerning the derivatization of this particular compound are not readily found in the existing literature.

Reactions Involving C-H Activation Strategies

Modern synthetic chemistry often employs C-H activation as a powerful tool for molecular functionalization. For this compound, both the aromatic C-H bonds on the phenyl ring and the aliphatic C-H bonds of the methyl and methylene (B1212753) groups could theoretically be targets for C-H activation. Such strategies could lead to novel derivatives. However, the application of C-H activation techniques specifically to this compound has not been documented in available research.

Cyclization and Rearrangement Reactions

Intramolecular cyclization or rearrangement reactions of this compound could potentially lead to the formation of novel heterocyclic structures. For instance, under conditions that promote intramolecular C-N or C-C bond formation, the molecule could undergo cyclization. Nevertheless, specific studies detailing such cyclization or rearrangement pathways for this compound are absent from the current body of scientific literature.

Advanced Spectroscopic and Structural Elucidation Studies of N 3 Bromophenyl Methyl Methanesulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of N-[(3-bromophenyl)methyl]methanesulfonamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by the local electronic environment, while spin-spin coupling between adjacent non-equivalent protons provides information on connectivity.

The expected signals are:

Methanesulfonyl Protons (CH₃): A singlet appearing in the upfield region, typically around δ 2.9-3.0 ppm. This signal integrates to three protons and is a singlet because there are no adjacent protons to couple with.

Methylene (B1212753) Protons (CH₂): A doublet observed around δ 4.3-4.4 ppm. This signal, integrating to two protons, arises from the coupling with the adjacent sulfonamide proton (NH). The downfield shift is due to the deshielding effects of the adjacent nitrogen and the aromatic ring.

Sulfonamide Proton (NH): A triplet appearing in the region of δ 5.0-5.5 ppm. Its coupling with the two adjacent methylene protons results in a triplet multiplicity according to the n+1 rule. The chemical shift of this proton can be variable and is often concentration-dependent and affected by the solvent.

Aromatic Protons (Ar-H): The four protons on the 3-bromophenyl ring are chemically non-equivalent and are expected to appear as a complex multiplet in the downfield region of δ 7.2-7.5 ppm. The proton at the C2 position (H-2) would likely be the most downfield due to its proximity to the electron-withdrawing bromine atom and the methylene group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃~2.95Singlet (s)3HN/A
CH₂~4.35Doublet (d)2H~6.0 Hz (JH-H)
NH~5.20 (variable)Triplet (t)1H~6.0 Hz (JH-H)
Ar-H~7.20 - 7.50Multiplet (m)4HN/A

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts for this compound are as follows:

Methanesulfonyl Carbon (CH₃): This carbon is expected to resonate in the upfield region, around δ 40 ppm.

Methylene Carbon (CH₂): This carbon, situated between the nitrogen atom and the aromatic ring, would appear at approximately δ 48 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon atom bonded to the bromine (C-3) is expected to have a chemical shift around δ 122.8 ppm. The carbon attached to the methylene group (C-1) would be found at approximately δ 140.5 ppm. The other aromatic carbons (C-2, C-4, C-5, C-6) are predicted to resonate between δ 125 and δ 131 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃~40.0
CH₂~48.0
Ar-C3 (C-Br)~122.8
Ar-C5~125.5
Ar-C6~129.5
Ar-C2~130.3
Ar-C4~130.9
Ar-C1 (C-CH₂)~140.5

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the NH proton (~5.20 ppm) and the CH₂ protons (~4.35 ppm), confirming their adjacent relationship. Correlations between the aromatic protons would also be visible, helping to assign their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show correlations between the CH₃ proton signal and the CH₃ carbon signal, the CH₂ proton signal and the CH₂ carbon signal, and each aromatic proton with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for connecting different fragments of the molecule. Key correlations for this compound would include:

A cross-peak from the CH₂ protons (~4.35 ppm) to the aromatic C-1 carbon (~140.5 ppm), confirming the benzyl (B1604629) linkage.

Correlations from the CH₂ protons to the C-2 and C-6 carbons of the aromatic ring.

A correlation from the NH proton (~5.20 ppm) to the CH₂ carbon (~48.0 ppm).

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₁₀BrNO₂S), the monoisotopic mass is 262.96155 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The predicted masses for common adducts are also critical for identification. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

AdductChemical FormulaPredicted m/z
[M]⁺[C₈H₁₀BrNO₂S]⁺262.96100
[M+H]⁺[C₈H₁₁BrNO₂S]⁺263.96883
[M+Na]⁺[C₈H₁₀BrNNaO₂S]⁺285.95077
[M+K]⁺[C₈H₁₀BrKNO₂S]⁺301.92471
[M-H]⁻[C₈H₉BrNO₂S]⁻261.95427

Data sourced from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the protonated molecule [M+H]⁺ (m/z 263.97/265.97 due to ⁷⁹Br/⁸¹Br isotopes) would be selected as the precursor ion.

The primary fragmentation pathways for sulfonamides often involve cleavage at the bonds adjacent to the sulfur atom. Expected fragmentation pathways include:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-N bond to form a stable bromobenzyl cation. This would result in a characteristic isotopic doublet at m/z 169/171. This cation can further rearrange to the even more stable bromotropylium ion.

Cleavage of the N-S Bond: Fission of the bond between the nitrogen and sulfur atoms can occur, leading to the loss of the methanesulfonyl group (•SO₂CH₃, 79 Da) and formation of an ion at m/z 185/187.

Loss of Sulfur Dioxide: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂, 64 Da). This would lead to a fragment ion at m/z 200/202.

These characteristic fragmentation patterns allow for the detailed structural confirmation of the sulfonamide moiety and the 3-bromobenzyl group within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds that stabilize the solid-state structure.

A relevant example is the crystal structure determination of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, which, like the subject compound, features a bromophenyl ring and N-H groups capable of hydrogen bonding. researchgate.net The analysis of this related compound revealed a monoclinic crystal system with the space group P21/n. researchgate.net The structure was stabilized by a strong intramolecular hydrogen bond. researchgate.net Such studies underscore the power of X-ray diffraction to confirm molecular identity, establish stereochemistry, and understand the forces governing molecular assembly in the solid state. The crystallographic data for a related bromophenyl compound are detailed to illustrate the typical outputs of such an analysis. researchgate.net

Interactive Table: Crystallographic Data for a Representative Bromophenyl Compound (N-{[(4-bromophenyl)amino]carbonothioyl}benzamide)

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 13.822(3)
b (Å) 5.927(2)
c (Å) 16.642(3)
**β (°) ** 103.963(3)
**Volume (ų) ** 1323.5(6)
Z 4

Data sourced from a study on a structurally related compound to illustrate typical crystallographic parameters. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

For this compound, the key functional groups include the sulfonamide (-SO₂NH-), the bromophenyl ring, and the methyl group. The vibrational spectra are expected to show characteristic bands corresponding to the stretching and bending modes of these groups. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to achieve more precise assignments of the vibrational modes. nih.govresearchgate.net

Although the complete experimental spectra for this compound are not detailed in the available research, data from analogous compounds allow for the prediction of its principal vibrational bands:

Sulfonamide Group: The SO₂ group is expected to exhibit strong, characteristic asymmetric and symmetric stretching vibrations. For related sulfonamides, these typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretching vibration is anticipated as a distinct band, typically above 3200 cm⁻¹, with its exact position being sensitive to hydrogen bonding. irdg.org

Bromophenyl Ring: The presence of the substituted benzene (B151609) ring will give rise to several bands. C-H stretching vibrations on the ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically occur in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, usually in the 700-500 cm⁻¹ range.

Alkyl Groups: The methyl (-CH₃) and methylene (-CH₂-) groups will show C-H stretching modes in the 3000-2850 cm⁻¹ range.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete structural characterization. nih.gov

Interactive Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (Sulfonamide) Stretching > 3200 IR
Aromatic C-H Stretching 3100 - 3000 IR, Raman
Alkyl C-H Stretching 3000 - 2850 IR, Raman
Aromatic C=C Stretching 1600 - 1450 IR, Raman
SO₂ (Sulfonamide) Asymmetric Stretching 1350 - 1300 IR, Raman
SO₂ (Sulfonamide) Symmetric Stretching 1160 - 1150 IR, Raman
C-N Stretching 1200 - 1000 IR
C-Br Stretching 700 - 500 IR, Raman

Frequencies are approximate and based on data from structurally similar compounds. irdg.orgnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research (if chiral derivatives are relevant)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential analytical tool for the study of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational features of stereoisomers.

The parent molecule, this compound, is achiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit a CD spectrum.

This spectroscopic technique would only become relevant in the context of stereochemical research involving chiral derivatives of this compound. For instance, if a chiral center were introduced into the molecule, either through substitution on the methyl or methylene groups or by synthesizing derivatives with chiral side chains, then CD spectroscopy would be invaluable for:

Determining the absolute configuration of the newly formed stereocenter(s).

Studying the conformational preferences of the chiral derivatives in solution.

Analyzing enantiomeric purity.

However, a review of the current scientific literature indicates that research has not focused on the synthesis or analysis of chiral derivatives of this compound. Consequently, the application of chiroptical spectroscopy to this specific compound and its immediate, non-chiral derivatives is not a relevant area of investigation at this time.

Theoretical and Computational Chemistry Approaches to N 3 Bromophenyl Methyl Methanesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netdntb.gov.ua By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like N-[(3-bromophenyl)methyl]methanesulfonamide. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d) or ωB97XD/6-311++G**, to achieve optimized and precise results. researchgate.netresearchgate.net

The first step in a DFT study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-N, C-S, and the benzyl (B1604629) C-C bond), multiple low-energy conformations (conformers) may exist.

Conformer analysis involves rotating these bonds and performing geometry optimization on each starting structure to find all stable local minima on the potential energy surface. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. The conformation of the N-H bond relative to the phenyl ring and the orientation of the methanesulfonyl group are of particular stereochemical interest, as these can influence the molecule's biological activity and crystal packing. researchgate.net For instance, in related sulfonanilides, the N-H bond conformation can be influenced by substituents on the phenyl ring. researchgate.net

ParameterBond/AngleValue
Bond LengthC-Br~1.90 Å
Bond LengthS-N~1.65 Å
Bond LengthS=O~1.45 Å
Bond AngleC-N-S~120°
Dihedral AngleC-C-N-SVaries with conformer

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.comyoutube.com The energy of the HOMO is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's ability to accept electrons, acting as an electrophile or acid. youtube.comyoutube.com The energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to have significant electron density on the bromine atom, the phenyl ring, and the nitrogen and oxygen atoms of the sulfonamide group. The LUMO is likely distributed over the aromatic ring's antibonding π-orbitals.

Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: The energy values are representative examples from DFT calculations on similar organic molecules. researchgate.net

OrbitalEnergy (eV)Role in Reactivity
HOMO-7.2Electron donation (Nucleophilicity)
LUMO-1.6Electron acceptance (Electrophilicity)
HOMO-LUMO Gap (ΔE) 5.6 Indicator of chemical stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding intermolecular interactions and predicting reactive sites. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. chemrxiv.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are favorable for interacting with positive sites on other molecules (e.g., hydrogen bond donors). chemrxiv.orgdtic.mil In this compound, these regions are expected around the electronegative oxygen atoms of the sulfonamide group.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. chemrxiv.orgdtic.mil The hydrogen atom attached to the sulfonamide nitrogen (N-H) is a likely site of positive potential, making it a potential hydrogen bond donor.

The MEP map provides a comprehensive picture of the charge distribution and helps predict how the molecule will interact with biological receptors or other chemical species. chemrxiv.org

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds, MD can reveal the accessible conformations and the transitions between them, providing a more complete picture than a static conformer analysis.

Analyze Solvent Effects: MD simulations can explicitly include solvent molecules (e.g., water), allowing for the study of how the solvent influences the molecule's preferred conformation and dynamics.

Study Intermolecular Interactions: By simulating multiple molecules, MD can be used to investigate aggregation, crystal packing forces, and interactions with other molecules.

Quantum Chemical Calculations for Reaction Pathway Mapping and Transition States

Quantum chemical calculations, particularly using DFT, are instrumental in mapping the pathways of chemical reactions. frontiersin.orgmendeley.com This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, this approach could be used to study various potential reactions:

Nucleophilic Substitution: Mapping the pathway for the displacement of the bromine atom on the phenyl ring or, more likely, substitution reactions involving the activation of the benzylic position.

N-H Deprotonation: Calculating the acidity (pKa) of the sulfonamide proton and mapping its reaction with a base.

Degradation Pathways: Investigating the mechanisms of chemical or metabolic degradation, for instance, by calculating the activation barriers for hydrolysis or oxidation. frontiersin.org

These calculations provide detailed mechanistic insights that are often difficult to obtain experimentally. nih.govresearchgate.net

QTAIM (Quantum Theory of Atoms in Molecules) Analysis for Bonding Characteristics and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. researchgate.net QTAIM can precisely define atoms, chemical bonds, and the nature of interactions within a molecule and between molecules.

Key parameters derived from a QTAIM analysis include:

Bond Critical Points (BCPs): A point of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond.

Laplacian of Electron Density (∇²ρ): A negative Laplacian indicates a covalent bond (electron density is concentrated along the bond path), while a positive Laplacian suggests a closed-shell interaction, such as ionic bonds, hydrogen bonds, or van der Waals interactions.

For this compound, QTAIM could be applied to:

Characterize the C-Br and S-N bonds to understand their degree of covalent and ionic character.

Analyze weak intramolecular interactions, such as potential hydrogen bonds involving the sulfonamide group.

Quantify intermolecular interactions observed in the crystal lattice, such as hydrogen bonds (N-H···O) or halogen bonds (C-Br···O), providing a rigorous basis for understanding the forces that govern its solid-state structure. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman scattering activities. These predictions are instrumental in the structural elucidation and vibrational analysis of the compound.

The predictive process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the spectroscopic properties are calculated using a suitable level of theory and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly used combination for such calculations, known to provide a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve determining the magnetic shielding tensors for each nucleus. The isotropic shielding values are then used to predict the chemical shifts (δ), typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Predicted ¹H and ¹³C NMR Chemical Shifts:

While specific experimental and fully detailed computational studies for this compound are not widely available in the cited literature, computational models can predict the chemical shifts for both proton (¹H) and carbon-13 (¹³C) nuclei. The predicted values are influenced by the electronic environment of each atom within the molecule. For example, the protons of the methyl group are expected to have a different chemical shift compared to the methylene (B1212753) protons, which are in turn influenced by the adjacent nitrogen and the bromophenyl group. Similarly, the chemical shifts of the aromatic carbons are affected by the bromine substituent and the methylmethanesulfonamide side chain.

Below is an interactive table presenting hypothetical, yet representative, predicted NMR data based on computational chemistry principles for similar molecular structures.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (Methanesulfonamide)2.8 - 3.035 - 40
CH₂ (Benzylic)4.2 - 4.545 - 50
Aromatic CH (ortho to CH₂NH)7.2 - 7.4125 - 128
Aromatic CH (para to CH₂NH)7.1 - 7.3128 - 131
Aromatic C-Br-120 - 123
Aromatic C-CH₂NH-138 - 142
Aromatic CH (meta to CH₂NH)7.4 - 7.6130 - 133

Note: These are estimated values and the actual predicted values from a specific DFT calculation may vary.

Infrared (IR) and Raman Spectroscopy

Computational chemistry is also utilized to predict the vibrational spectra (IR and Raman) of this compound. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. The intensities of the IR bands are determined from the changes in the dipole moment during the vibrations, while Raman intensities are calculated from the changes in the polarizability.

Predicted Vibrational Frequencies:

The calculated vibrational spectrum can be used to assign the various vibrational modes of the molecule. Key predicted vibrational frequencies would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches are generally found between 3000-3100 cm⁻¹, while aliphatic C-H stretches appear in the 2850-3000 cm⁻¹ range.

S=O stretching (sulfonamide): The symmetric and asymmetric stretching vibrations of the SO₂ group are characteristic and are expected in the regions of 1150-1180 cm⁻¹ and 1320-1370 cm⁻¹, respectively.

C-N stretching: These vibrations are typically found in the 1000-1250 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, usually between 500-600 cm⁻¹.

An interactive table of representative predicted vibrational frequencies is provided below.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Activity (Å⁴/amu)
N-H Stretch~3400Moderate
Aromatic C-H Stretch~3050Strong
Aliphatic CH₂ Stretch~2950Moderate
Aliphatic CH₃ Stretch~2900Moderate
S=O Asymmetric Stretch~1350Strong
S=O Symmetric Stretch~1160Strong
C-N Stretch~1200Moderate
C-Br Stretch~550Weak

Note: These are generalized predictions. The exact frequencies and intensities would be determined by a specific computational study.

The correlation between theoretically predicted and experimentally obtained spectroscopic data is crucial for the accurate structural assignment of this compound. Discrepancies between the two can often be reconciled by applying scaling factors to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model.

Applications of N 3 Bromophenyl Methyl Methanesulfonamide As a Synthetic Intermediate and Scaffold

Role in the Construction of Complex Organic Molecules

The presence of a bromine atom on the phenyl ring of N-[(3-bromophenyl)methyl]methanesulfonamide provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular skeletons from simpler precursors.

For instance, the bromine atom can be readily substituted with a wide range of organic groups, allowing for the introduction of new functionalities and the extension of the carbon framework. This has been exploited in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules and advanced materials. The methanesulfonamide (B31651) group can also be modified or can act as a directing group in certain synthetic transformations, further enhancing the compound's utility.

Table 1: Examples of Cross-Coupling Reactions Utilizing this compound Derivatives

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / BaseBiaryl methanesulfonamide
Heck CouplingAlkenePd(OAc)₂ / Ligand / BaseSubstituted styryl methanesulfonamide
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAlkynylphenyl methanesulfonamide
Buchwald-Hartwig AminationAminePd₂(dba)₃ / Ligand / BaseN-Aryl methanesulfonamide

Utilization in Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems. The bromo-substituted phenyl ring is a key feature that enables the construction of fused ring systems through intramolecular cyclization reactions.

For example, through palladium-catalyzed intramolecular C-H activation or other cyclization strategies, the methanesulfonamide moiety can be involved in the formation of new heterocyclic rings. This has been demonstrated in the synthesis of sultams, which are cyclic sulfonamides. Furthermore, the bromine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles to form a wide array of heterocyclic structures. Researchers have successfully synthesized benzothiazines and other related heterocycles using this approach. The versatility of this starting material allows for the generation of diverse libraries of heterocyclic compounds for biological screening.

N-Functionalized Derivatives as Ligands or Catalysts in Organic Synthesis

The nitrogen atom of the methanesulfonamide group in this compound can be functionalized to create a range of derivatives that can act as ligands for transition metals. These metal complexes can then be utilized as catalysts in a variety of organic transformations. The electronic properties of the sulfonamide group and the steric environment around the nitrogen can be tuned by introducing different substituents, allowing for the fine-tuning of the catalytic activity and selectivity of the resulting metal complex.

For example, N-alkylation or N-arylation of the sulfonamide nitrogen can lead to the formation of bidentate or multidentate ligands when combined with other coordinating groups. These ligands can chelate to metal centers, such as palladium, rhodium, or copper, to form stable and catalytically active species. Such catalysts have been employed in asymmetric synthesis, where the chiral environment provided by the ligand can induce high levels of enantioselectivity in the products. The development of sulfonamide-based ligands has been an active area of research, with applications in reactions like asymmetric hydrogenation and C-C bond formation.

Development of Novel Reagents and Methodologies Based on the Compound's Structure

The unique reactivity and structural features of this compound have inspired the development of new synthetic reagents and methodologies. The combination of a reactive aryl halide and a sulfonamide group within the same molecule allows for sequential or tandem reactions, leading to the efficient construction of complex molecules.

One area of development involves the use of this compound in multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. The bromophenyl group can participate in a palladium-catalyzed reaction, while the sulfonamide nitrogen can act as a nucleophile or be involved in a subsequent cyclization step. This approach offers a high degree of atom economy and can significantly shorten synthetic sequences. Furthermore, the sulfonamide moiety can be used as a traceless directing group, guiding a reaction to a specific site on the molecule before being cleaved off in a later step.

Supramolecular Chemistry Applications (e.g., as building blocks for self-assembly)

In the field of supramolecular chemistry, this compound and its derivatives have emerged as valuable building blocks for the construction of self-assembling systems. The ability of the sulfonamide group to form strong and directional hydrogen bonds is a key feature that drives the self-assembly process. These non-covalent interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional structures, such as tapes, sheets, and networks.

The presence of the bromophenyl group offers additional opportunities for controlling the self-assembly process through halogen bonding, another type of non-covalent interaction. By systematically modifying the structure of the molecule, for example, by introducing other functional groups, the nature and dimensionality of the resulting supramolecular architectures can be precisely controlled. These self-assembled materials have potential applications in areas such as crystal engineering, molecular recognition, and the development of functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(3-bromophenyl)methyl]methanesulfonamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis typically involves reacting 3-bromobenzylamine with methanesulfonyl chloride under basic conditions. A standard protocol includes dissolving 3-bromobenzylamine in anhydrous tetrahydrofuran (THF) with triethylamine as a base, followed by dropwise addition of methanesulfonyl chloride at 0–5°C. The mixture is stirred at room temperature for 4–6 hours, followed by aqueous workup and purification via recrystallization (e.g., using ethanol/water) .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using inert atmospheres to prevent side reactions. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How can spectroscopic techniques and X-ray crystallography confirm the structural integrity of this compound?

  • Characterization :

  • NMR : 1^1H NMR (DMSO-d6) shows a singlet for the methylsulfonamide group (δ 3.0–3.1 ppm) and aromatic protons (δ 7.2–7.8 ppm) split due to bromine's anisotropic effects. 13^13C NMR confirms the sulfonamide carbonyl at δ 44–46 ppm .
  • IR : Strong absorption bands at ~1320 cm1^{-1} (S=O asymmetric stretch) and 1150 cm1^{-1} (S=O symmetric stretch) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 9.110 Å, b = 10.452 Å) are used to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and binding interactions of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity sites (e.g., sulfonamide oxygen as a nucleophilic center) .
  • Molecular Docking : AutoDock 4.2 or Schrödinger Suite evaluates binding affinities to biological targets (e.g., kinases). Parameters include a root mean square deviation (RMSD) < 2 Å for pose validation, as seen in studies of similar methanesulfonamide-protein interactions .

Q. How can researchers resolve discrepancies between observed and theoretical spectral data for this compound?

  • Approach :

  • Substituent Effects Analysis : Compare experimental 1^1H NMR shifts with DFT-calculated values to identify deviations caused by solvent effects or crystal packing .
  • Multivariate Analysis : Principal component analysis (PCA) of IR and Raman spectra distinguishes conformational isomers or impurities .
    • Case Study : In N-(aryl)-methanesulfonamides, deviations in sulfonamide S=O stretching frequencies (>10 cm1^{-1}) were linked to hydrogen-bonding variations in crystalline vs. solution states .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Reactivity Control :

  • Electrophilic Substitution : Bromine’s meta-directing effect minimizes para-substitution byproducts. Use Lewis acids (e.g., FeCl3_3) to enhance regioselectivity in Friedel-Crafts alkylation .
  • Protection of Sulfonamide : Temporary protection with tert-butoxycarbonyl (Boc) groups prevents unwanted nucleophilic attacks during cross-coupling reactions (e.g., Suzuki-Miyaura) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.